Cas no 97519-02-3 (1,2,4-Thiadiazole-3-acetic acid, 5-[[(phenylmethoxy)carbonyl]amino]-)

1,2,4-Thiadiazole-3-acetic acid, 5-[[(phenylmethoxy)carbonyl]amino]- is a heterocyclic compound featuring a 1,2,4-thiadiazole core functionalized with an acetic acid moiety and a phenylmethoxycarbonylamino group at the 5-position. This structure imparts versatility in synthetic and medicinal chemistry applications, particularly as a building block for bioactive molecules. The presence of both carboxylic acid and protected amino groups allows for selective derivatization, facilitating its use in peptide coupling and heterocyclic scaffold elaboration. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep synthesis. The compound is of interest in pharmaceutical research, where it may serve as an intermediate for the development of thiadiazole-based therapeutics.
1,2,4-Thiadiazole-3-acetic acid, 5-[[(phenylmethoxy)carbonyl]amino]- structure
97519-02-3 structure
Product name:1,2,4-Thiadiazole-3-acetic acid, 5-[[(phenylmethoxy)carbonyl]amino]-
CAS No:97519-02-3
MF:C12H11N3O4S
MW:293.298441171646
CID:6233934

1,2,4-Thiadiazole-3-acetic acid, 5-[[(phenylmethoxy)carbonyl]amino]- Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Thiadiazole-3-acetic acid, 5-[[(phenylmethoxy)carbonyl]amino]-
    • Inchi: 1S/C12H11N3O4S/c16-10(17)6-9-13-11(20-15-9)14-12(18)19-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,16,17)(H,13,14,15,18)
    • InChI Key: RDCXSIHXVJAUOL-UHFFFAOYSA-N
    • SMILES: S1C(NC(OCC2=CC=CC=C2)=O)=NC(CC(O)=O)=N1

Experimental Properties

  • Density: 1.520±0.06 g/cm3(Predicted)
  • Melting Point: 172-173 °C
  • pka: 3.46±0.10(Predicted)

1,2,4-Thiadiazole-3-acetic acid, 5-[[(phenylmethoxy)carbonyl]amino]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37419424-0.5g
2-(5-{[(benzyloxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid
97519-02-3 95.0%
0.5g
$1165.0 2025-03-18
Enamine
EN300-37419424-0.25g
2-(5-{[(benzyloxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid
97519-02-3 95.0%
0.25g
$1117.0 2025-03-18
Enamine
EN300-37419424-10.0g
2-(5-{[(benzyloxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid
97519-02-3 95.0%
10.0g
$5221.0 2025-03-18
Enamine
EN300-37419424-0.05g
2-(5-{[(benzyloxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid
97519-02-3 95.0%
0.05g
$1020.0 2025-03-18
Enamine
EN300-37419424-1.0g
2-(5-{[(benzyloxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid
97519-02-3 95.0%
1.0g
$1214.0 2025-03-18
Enamine
EN300-37419424-2.5g
2-(5-{[(benzyloxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid
97519-02-3 95.0%
2.5g
$2379.0 2025-03-18
Enamine
EN300-37419424-0.1g
2-(5-{[(benzyloxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid
97519-02-3 95.0%
0.1g
$1068.0 2025-03-18
Enamine
EN300-37419424-5.0g
2-(5-{[(benzyloxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid
97519-02-3 95.0%
5.0g
$3520.0 2025-03-18

1,2,4-Thiadiazole-3-acetic acid, 5-[[(phenylmethoxy)carbonyl]amino]- Related Literature

Additional information on 1,2,4-Thiadiazole-3-acetic acid, 5-[[(phenylmethoxy)carbonyl]amino]-

Introduction to 1,2,4-Thiadiazole-3-acetic acid, 5-[[(phenylmethoxy)carbonyl]amino] (CAS No. 97519-02-3) and Its Emerging Applications in Modern Chemistry and Medicine

The compound 1,2,4-Thiadiazole-3-acetic acid, 5-[[(phenylmethoxy)carbonyl]amino] (CAS No. 97519-02-3) represents a fascinating class of heterocyclic molecules that have garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its intricate structural framework comprising a thiadiazole core functionalized with an acetic acid moiety and an amino group protected by a phenylmethoxy carbonyl (Boc) group, exhibits a unique combination of chemical properties that make it a promising candidate for various therapeutic applications.

The thiadiazole scaffold is a well-documented pharmacophore in drug discovery, known for its ability to interact with biological targets such as enzymes and receptors. Its sulfur and nitrogen atoms provide multiple sites for hydrogen bonding and coordination, enhancing its binding affinity. The presence of the acetic acid side chain introduces a carboxylate group, which can participate in salt formation and influence solubility, while the Boc-protected amino group ensures stability during synthetic processes and allows for controlled deprotection under specific conditions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential of thiadiazole derivatives more comprehensively. Studies suggest that compounds like 1,2,4-Thiadiazole-3-acetic acid, 5-[[(phenylmethoxy)carbonyl]amino] may exhibit inhibitory activity against various enzymes implicated in inflammatory and infectious diseases. For instance, modifications to the thiadiazole core have been shown to modulate the activity of carbonic anhydrase, an enzyme involved in pH regulation and pathogenic processes.

In the realm of medicinal chemistry, the synthesis of this compound has been optimized to achieve high yields and purity through multi-step organic transformations. The Boc protection strategy is particularly crucial as it prevents unwanted side reactions during subsequent functionalization. Researchers have employed palladium-catalyzed cross-coupling reactions to introduce additional substituents at the 2- or 4-position of the thiadiazole ring, further diversifying its pharmacological profile.

One of the most compelling aspects of 1,2,4-Thiadiazole-3-acetic acid, 5-[[(phenylmethoxy)carbonyl]amino] is its potential as a precursor for more complex drug candidates. By strategically removing the Boc protecting group under mild acidic conditions, chemists can generate a free amine that can be coupled with carboxylic acids or heterocycles via amide bond formation. This flexibility has opened up avenues for designing molecules with enhanced binding affinity and selectivity.

The compound's structural features also make it an attractive scaffold for developing antimicrobial agents. Thiadiazole derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi by interfering with essential metabolic pathways. The acetic acid moiety may contribute to membrane disruption or inhibit bacterial quorum sensing mechanisms, while the Boc-protected amine can be further functionalized to target specific bacterial enzymes.

Emerging research indicates that modifications to the phenylmethoxy carbonyl group can influence the compound's bioavailability and metabolic stability. Computational studies have predicted that certain substituents at this position can enhance oral absorption while minimizing degradation by cytochrome P450 enzymes. Such insights are invaluable for rational drug design and improving therapeutic outcomes.

Furthermore, the compound's potential role in addressing neurological disorders cannot be overlooked. Thiadiazole derivatives have shown promise in preclinical studies as modulators of neurotransmitter systems. The acetic acid side chain may interact with glutamate receptors or other ion channels relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's. The Boc-protected amine provides a handle for further derivatization into prodrugs that release active metabolites in targeted brain regions.

The synthesis of 1,2,4-Thiadiazole-3-acetic acid, 5-[[(phenylmethoxy)carbonyl]amino] has been refined through continuous optimization of reaction conditions. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed for purification and characterization. NMR spectroscopy (¹H and ¹³C) provides detailed structural information, while X-ray crystallography has been utilized to elucidate the three-dimensional conformation of single crystals.

In conclusion, 1,2,4-Thiadiazole-3-acetic acid, 5-[[(phenylmethoxy)carbonyl]amino] (CAS No. 97519-02-3) stands out as a versatile building block in medicinal chemistry with broad applications across therapeutic areas. Its unique structural attributes—combining a thiadiazole core with functional groups like acetic acid and Boc-protected amine—make it an ideal candidate for further derivatization and drug development. As research progresses,this compound is likely to play an increasingly significant role in addressing some of today's most pressing medical challenges.

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